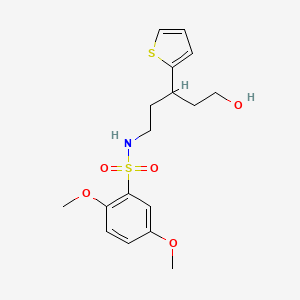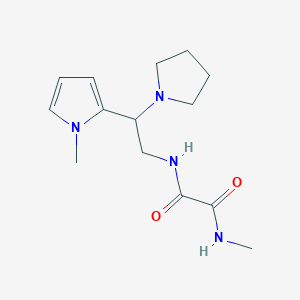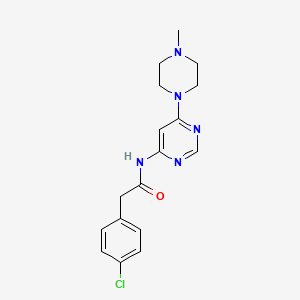
1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive-enhancing properties. Phenylpiracetam has been studied extensively for its potential use in treating cognitive impairments, memory loss, and other neurological disorders.
Scientific Research Applications
Green Synthesis of Heterocycles
A study by Almansour et al. (2015) demonstrated a novel one-pot green synthesis of dispirooxindolopyrrolidines via 1,3-dipolar cycloaddition reactions of azomethine ylides. This research signifies the importance of developing environmentally friendly synthetic pathways for complex heterocyclic compounds, potentially including derivatives of "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one" (Almansour et al., 2015).
Synthesis of Substituted Pyrrolines
Sorgi et al. (2003) explored N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines. This research highlights the synthetic versatility of pyrrolidine derivatives in constructing complex organic molecules, which may include the synthesis of compounds structurally related to "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one" (Sorgi et al., 2003).
Kinetic Resolution and Application
Shimizu et al. (1996) discussed the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol. This study underscores the importance of chiral intermediates in synthesizing biologically active molecules and could inspire research into the synthesis and application of chiral derivatives of "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one" (Shimizu et al., 1996).
Structure-based Drug Discovery
Duan et al. (2019) detailed the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists. This research exemplifies the potential of structure-based design in discovering and optimizing drug candidates, potentially relevant to derivatives of "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one" (Duan et al., 2019).
Conducting Polymer Applications
Yin and Zheng (2012) reviewed the controlled synthesis and energy applications of one-dimensional conducting polymer nanostructures, highlighting the significance of polymers in advancing energy technologies. While not directly related to "1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one," this research indicates the broader context in which related organic compounds can contribute to material science and engineering (Yin & Zheng, 2012).
properties
IUPAC Name |
1-(3-phenylpyrrolidin-1-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c21-19(12-14-22-18-9-5-2-6-10-18)20-13-11-17(15-20)16-7-3-1-4-8-16/h1-10,17H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUGMLXZLKYEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2645939.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2645940.png)
![2-Chloro-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2645941.png)
![(2Z)-N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645943.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide](/img/structure/B2645945.png)



